Osteostatin amide (human)

Description

BenchChem offers high-quality Osteostatin amide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osteostatin amide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

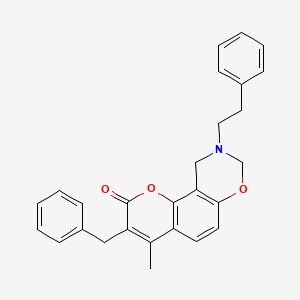

3-benzyl-4-methyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3/c1-19-22-12-13-25-24(17-28(18-30-25)15-14-20-8-4-2-5-9-20)26(22)31-27(29)23(19)16-21-10-6-3-7-11-21/h2-13H,14-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQLEUCPOMIMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Genomic Organization and Transcriptional Regulation of Human Pthrp

The human PTHLH gene, located on chromosome 12, is a complex transcriptional unit. medcraveonline.comresearchgate.net Its structure allows for the production of multiple protein isoforms through alternative splicing and the use of different promoters, leading to tissue-specific and developmentally regulated expression. researchgate.netisciii.es

The PTHLH gene is characterized by the presence of multiple exons and at least three distinct promoters, designated P1, P2, and P3, which drive the transcription of various mRNA transcripts. nih.gov This complex arrangement facilitates a fine-tuned regulation of PTHrP production in response to a wide array of physiological and pathological stimuli.

The transcriptional activity of the PTHLH promoters is governed by a host of transcription factors and signaling pathways. For instance, the transcription factors Sp1 and members of the Ets family have been shown to play a central role in regulating the expression of the murine PTHrP gene. oup.com In the context of human adult T-cell leukemia/lymphoma, NF-κB has been identified as a key regulator of the P2 promoter. nih.gov Furthermore, signaling pathways such as the cAMP/PKA and PKC pathways are known to modulate PTHrP gene expression. researchgate.netmdpi.com The table below summarizes some of the key transcription factors and signaling pathways involved in the regulation of the human PTHLH gene.

| Regulatory Factor | Promoter(s) Targeted | Cellular Context/Effect |

| Sp1 | P2, U3 | Central role in basal expression. oup.comnih.gov |

| Ets family | P2, P3 | Mediates expression in response to stimuli like retinoic acid and in certain cancers. oup.comnih.govatlasgeneticsoncology.org |

| AP-1 | Not specified | Involved in regulating PTHLH transcription during chondrogenesis. nih.govuniversiteitleiden.nl |

| NF-κB | P2 | Drives PTHrP expression in adult T-cell leukemia/lymphoma. nih.gov |

| CREB | Not specified | Activated by cAMP/PKA signaling, influencing PTHrP expression. researchgate.netmdpi.comuniversiteitleiden.nl |

| Vitamin D Receptor (VDR) | P2 | Negatively regulates PTHrP expression. mdpi.comcreative-diagnostics.com |

| TGF-β/Smad3 | P3 | Increases transcription in response to TGF-β signaling. atlasgeneticsoncology.org |

Post-translational Modification and Cleavage Pathways Generating Human Osteostatin Amide

Following translation, the full-length PTHrP prohormone undergoes a series of post-translational modifications, including proteolytic cleavage, to generate biologically active fragments. oup.com The generation of Osteostatin amide, which corresponds to the C-terminal fragment PTHrP(107-139), is a key outcome of this processing.

The initial step in the processing of secreted PTHrP involves the removal of a signal peptide in the endoplasmic reticulum. mdpi.com The resulting pro-PTHrP is then transported through the Golgi apparatus, where it is cleaved by prohormone convertases, a family of serine proteases. nih.govmdpi.com Furin, a well-characterized prohormone convertase, has been implicated in the processing of pro-PTHrP. nih.govmdpi.com Cleavage often occurs at basic amino acid residues (lysine and arginine). nih.gov Kexin, another member of this enzyme family, has been shown to cleave PTHrP at residues 97, 105, 106, and 108, with cleavage at residue 106 being a critical step for the generation of the Osteostatin peptide (PTHrP107-139). mdpi.com

While prohormone convertases are key players in the initial processing within the secretory pathway, the exact proteases responsible for the final liberation of Osteostatin amide are not fully characterized. nih.govresearchgate.net Other proteases, such as matrix metalloproteinases (MMPs) and neprilysin, are known to process PTHrP and its fragments in the extracellular space, potentially contributing to the generation or degradation of Osteostatin. nih.govnih.gov The process of amidation, which adds an amide group to the C-terminus of the peptide, is a common post-translational modification for many bioactive peptides, and it is presumed that Osteostatin undergoes this modification to become "Osteostatin amide".

The following table outlines the key enzymes and cleavage sites involved in the generation of PTHrP fragments, including Osteostatin.

| Enzyme Family | Specific Enzyme(s) | Cellular Location | PTHrP Cleavage Site(s) | Generated Fragment(s) |

| Prohormone Convertases | Furin, Kexin | Golgi apparatus, Endosomes | Basic amino acid residues (e.g., Arg37, Arg106) | Pro-PTHrP to mature PTHrP forms, including precursor to Osteostatin nih.govmdpi.com |

| Matrix Metalloproteinases (MMPs) | Various MMPs | Extracellular matrix | Various sites within PTHrP(1-36) | Shorter N-terminal fragments nih.gov |

| Neprilysin | Neprilysin | Cell surface | Within PTHrP(1-34) and Osteostatin | Inactive fragments nih.gov |

Cellular Contexts of Human Osteostatin Amide Generation

Receptor Binding and Activation Studies

The interaction of human Osteostatin amide with cell surface receptors is a critical initial step in its mechanism of action. While its parent molecule, PTHrP, primarily signals through the Parathyroid Hormone Type 1 Receptor (PTH1R), studies on Osteostatin amide reveal a more complex receptor-binding profile. mdpi.comnih.gov

Investigation of PTH Type 1 Receptor (PTH1R)-Dependent Signaling by Human Osteostatin Amide

The N-terminal region of PTHrP shares homology with parathyroid hormone (PTH) and binds to the common PTH Type 1 Receptor (PTH1R), a G protein-coupled receptor. nih.govsemanticscholar.org This interaction activates both adenylyl cyclase and phospholipase C signaling cascades. mdpi.comscispace.com However, the C-terminal fragment, Osteostatin (PTHrP 107-111), does not appear to interact with PTH1R. mdpi.comsemanticscholar.org This suggests that the biological effects of Osteostatin are mediated through pathways independent of the classical PTH1R signaling axis. In fact, the effects of the N-terminal and C-terminal domains of PTHrP can be distinguished by using a PTH1R antagonist, which blocks the actions of the N-terminal fragment but not those of Osteostatin. semanticscholar.org

Characterization of PTH1R-Independent Mechanisms of Human Osteostatin Amide Action

Evidence strongly supports that human Osteostatin amide exerts its effects through mechanisms independent of PTH1R. mdpi.com Studies have shown that the C-terminal fragment PTHrP(107-139), which contains the Osteostatin sequence, can induce cellular responses that are not blocked by PTH1R antagonists. nih.gov These PTH1R-independent actions are crucial for the diverse physiological roles of Osteostatin, including its ability to inhibit bone resorption. biosyn.commedchemexpress.commedchemexpress.com The observation that Osteostatin's effects persist even in the presence of PTH1R blockade underscores the existence of a distinct signaling pathway for this peptide. semanticscholar.org

Putative Novel Receptor Identification for Human Osteostatin Amide

The PTH1R-independent actions of human Osteostatin amide have led to the search for a novel, specific receptor. While a definitive receptor has yet to be identified, research suggests the existence of high-affinity binding sites for the C-terminal fragment of PTHrP in osteoblastic cells. researchgate.net It is proposed that Osteostatin may signal through the opening of voltage-sensitive calcium channels. semanticscholar.org Furthermore, some studies raise the possibility of unknown or unidentified receptors, or even non-receptor-mediated activities, for PTHrP-derived fragments like Osteostatin. nih.gov The endothelin receptor family has been investigated as a potential candidate due to some sequence similarities between PTHrP and endothelin-1, but a conclusive link to Osteostatin signaling remains to be established. nih.gov

Intracellular Signal Transduction Cascades Mediated by Human Osteostatin Amide

Following receptor engagement, human Osteostatin amide initiates a cascade of intracellular events that ultimately dictate the cellular response. Key among these are the modulation of protein kinase C activity and the regulation of intracellular calcium levels.

Modulation of Protein Kinase C (PKC) Activity by Human Osteostatin Amide

A significant body of evidence indicates that the signaling pathway of human Osteostatin amide involves the activation of Protein Kinase C (PKC). biosyn.com Studies have demonstrated that C-terminal fragments of PTHrP, including Osteostatin, stimulate membrane-associated PKC activity in various cell types, such as rat spleen lymphocytes. biosyn.commedchemexpress.com The functional effects of PTHrP(107-139) have been shown to be diminished by PKC inhibitors like staurosporine and bisindolylmaleimide I, further supporting a PKC-dependent mechanism. mdpi.comnih.gov This activation of PKC is a key event that distinguishes Osteostatin's signaling from the primary PKA-mediated pathway of the N-terminal domain of PTHrP. mdpi.comsemanticscholar.org

Table 1: Investigated Effects on Protein Kinase C (PKC) Activity

| Cell Type | Fragment | Observation | Reference |

|---|---|---|---|

| Rat Spleen Lymphocytes | PTHrP(107-111) and (107-139) | Stimulated membrane-associated PKC activity. | biosyn.com |

Impact on Intracellular Calcium Homeostasis by Human Osteostatin Amide

Human Osteostatin amide has been shown to influence intracellular calcium ([Ca2+]i) levels, a critical second messenger in many cellular processes. medchemexpress.commdpi.comsajaa.co.za The C-terminal fragment PTHrP(107-139) has been observed to stimulate an increase in [Ca2+]i in osteoblastic osteosarcoma cells. researchgate.net This response is distinct from that induced by the N-terminal fragment of PTHrP and appears to be mediated through a different receptor. researchgate.net The increase in intracellular calcium induced by Osteostatin is thought to occur via an influx of extracellular calcium, potentially through voltage-sensitive calcium channels, rather than release from intracellular stores. semanticscholar.orgresearchgate.net This modulation of calcium homeostasis is a crucial component of Osteostatin's mechanism of action, contributing to its effects on bone cell function. mdpi.comfrontiersin.org

Table 2: Observed Effects on Intracellular Calcium ([Ca2+]i)

| Cell Line | Fragment | Key Finding | Reference |

|---|---|---|---|

| Human Kidney Cell Line | PTHrP(107-111) amide | Stimulated calcium release from intracellular stores. | typeset.io |

Regulation of Mitogen-Activated Protein Kinases (MAPKs) by Human Osteostatin Amide

The direct and specific regulation of the Mitogen-Activated Protein Kinase (MAPK) pathways—including ERK, JNK, and p38—by human osteostatin amide (PTHrP(107-111)) in osteoclasts is not extensively detailed in current research literature. MAPK signaling is fundamental to osteoclast differentiation. The activation of MAPKs by crucial factors like Macrophage colony-stimulating factor (M-CSF) and Receptor activator of nuclear factor κB ligand (RANKL) is essential for the proliferation of osteoclast precursors and their subsequent differentiation into mature, bone-resorbing cells. nih.govdovepress.com

While direct evidence for osteostatin's role is limited, studies on its parent protein, PTHrP, show an influence on these pathways. For instance, PTHrP has been shown to promote odontogenic differentiation by activating AKT, ERK, JNK, and p38 signaling. nih.gov In the context of cancer, PTHrP gene expression has been found to be regulated by the Erk and Jnk arms of the ras-MapK pathway. nih.gov However, it is important to note that these effects are attributed to the larger protein or different fragments and in different cell types, not specifically the osteostatin amide fragment in human osteoclasts. Further research is required to elucidate the precise role, if any, that human osteostatin amide plays in the direct modulation of MAPK cascades during osteoclastogenesis.

Involvement of NFATc1 Signaling in Osteoclastogenesis Inhibition by Human Osteostatin Amide

A primary mechanism by which human osteostatin amide inhibits bone resorption is through the modulation of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway. isciii.esliverpool.ac.uk NFATc1 is considered the master transcription factor for osteoclast differentiation, and its activation is a critical step in the formation of mature osteoclasts. isciii.esnih.gov

Research demonstrates that osteostatin inhibits the differentiation of human osteoclasts from their precursors in a concentration-dependent manner. isciii.esnih.gov This inhibitory effect is directly linked to the downregulation of NFATc1. Studies using human peripheral blood mononuclear cells stimulated with M-CSF and RANKL have shown that osteostatin significantly reduces the nuclear translocation of NFATc1. liverpool.ac.uknih.gov By preventing NFATc1 from moving into the nucleus, osteostatin effectively halts the transcription of genes essential for osteoclast development. nih.gov

Furthermore, osteostatin treatment leads to a dose-dependent decrease in the mRNA expression levels of NFATc1 itself, as well as its key downstream target genes, including Cathepsin K and osteoclast-associated Ig-like receptor (OSCAR). medchemexpress.comnih.gov This demonstrates that osteostatin's anti-resorptive effects are largely dependent on its ability to suppress the NFATc1 signaling axis, thereby inhibiting the generation of new osteoclasts. liverpool.ac.uknih.gov

| Osteostatin Concentration | Effect on Osteoclast Differentiation (TRAP+ multinucleated cells) | Effect on NFATc1 mRNA Levels | Effect on NFATc1 Nuclear Translocation | Source |

|---|---|---|---|---|

| 100 nM | Decrease observed | Decreased | Inhibited | medchemexpress.comnih.gov |

| 250 nM | Statistically significant decrease | Decreased | Statistically significant inhibition | medchemexpress.comnih.gov |

| 500 nM | Statistically significant decrease | Decreased | Statistically significant inhibition | medchemexpress.comnih.gov |

Crosstalk with NF-κB Signaling Pathways by Human Osteostatin Amide

Human osteostatin amide demonstrates significant anti-inflammatory properties through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.comnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation is crucial for the production of various pro-inflammatory cytokines that can drive bone resorption. medchemexpress.com

In models of gouty arthritis, which involves inflammation triggered by monosodium urate (MSU) crystals, osteostatin administration resulted in reduced activation of NF-κB. medchemexpress.comnih.gov This inhibitory effect on the NF-κB pathway leads to a subsequent decrease in the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.com These findings suggest that osteostatin can regulate the initial priming phase of inflammation by inhibiting NF-κB activation, which in turn suppresses the transcription of these key inflammatory mediators. nih.gov The ability of osteostatin to inhibit the NF-κB pathway has also been observed in osteoarthritic osteoblasts, indicating a broader anti-inflammatory role in joint diseases. nih.gov

Activation of Nrf2 and Antioxidant Response Pathways by Human Osteostatin Amide

In addition to its anti-inflammatory and anti-resorptive effects, human osteostatin amide exhibits potent antioxidant activity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. medchemexpress.comnih.gov Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of protective enzymes.

Studies in macrophages have shown that osteostatin treatment enhances the translocation of Nrf2 from the cytoplasm into the nucleus. medchemexpress.comnih.gov Once in the nucleus, Nrf2 activates the transcription of antioxidant genes. This mechanism is crucial for cellular defense against oxidative stress. medchemexpress.com The activation of the Nrf2 pathway by osteostatin leads to a reduction in the production of reactive oxygen species (ROS), particularly at the mitochondrial level. nih.gov This antioxidant effect may also contribute to the reduction in NF-κB activity and subsequent inflammation, as oxidative stress is a known activator of the NF-κB pathway. nih.gov This demonstrates a dual, interconnected role for osteostatin in mitigating both inflammatory and oxidative stress pathways.

Cellular and Tissue-specific Biological Functions of Human Osteostatin Amide

Regulation of Bone Cell Physiology by Human Osteostatin Amide

Osteostatin amide exerts distinct and crucial effects on the primary cells responsible for bone turnover: osteoclasts, which resorb bone, and osteoblasts, which form new bone. Its actions are central to maintaining skeletal integrity and have been a subject of extensive research.

Effects on Osteoclast Differentiation and Activity

Osteostatin has demonstrated significant inhibitory effects on the development and function of osteoclasts, the cells responsible for bone resorption.

Human Osteostatin amide has been shown to inhibit the differentiation of osteoclast precursors into mature, multinucleated osteoclasts. nih.govmdpi.com This process, known as osteoclastogenesis, is fundamental for bone resorption. Studies using human peripheral blood mononuclear cells stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor κB ligand (RANKL) have revealed that osteostatin decreases the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in a concentration-dependent manner. mdpi.comresearchgate.net Statistically significant reductions in the number of these mature osteoclasts were observed at concentrations of 250 nM and 500 nM. mdpi.comnih.gov This inhibitory effect on osteoclast formation suggests that the anti-resorptive properties of osteostatin are primarily due to its ability to control the generation of new osteoclasts. nih.govresearchgate.net

Table 1: Effect of Human Osteostatin Amide on Osteoclast Differentiation

| Concentration | Observation | Source |

|---|---|---|

| 100 nM | Decrease in osteoclast differentiation. | mdpi.com |

| 250 nM | Statistically significant reduction in TRAP+ multinucleated cells. | mdpi.comnih.gov |

| 500 nM | Statistically significant reduction in TRAP+ multinucleated cells. | mdpi.comnih.gov |

The inhibitory action of human Osteostatin amide on osteoclastogenesis is underpinned by its ability to modulate the expression of key genes essential for osteoclast function. Research has demonstrated that osteostatin decreases the mRNA levels of several critical osteoclast-specific genes. nih.govmdpi.com

Specifically, osteostatin downregulates the expression of:

Cathepsin K (CTSK) : A crucial protease secreted by osteoclasts to degrade the organic matrix of bone. nih.govmdpi.com

Osteoclast-associated Ig-like receptor (OSCAR) : A co-stimulatory receptor involved in osteoclast differentiation. nih.govmdpi.com

Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) : A master transcription factor for osteoclast differentiation. nih.govmdpi.com

The reduction in NFATc1 is particularly significant, as osteostatin has been found to inhibit the nuclear translocation of NFATc1 during the early phases of osteoclast differentiation. mdpi.comnih.gov By preventing NFATc1 from moving to the nucleus, osteostatin effectively suppresses its activity, leading to the subsequent downregulation of its target genes, including Cathepsin K and OSCAR, and ultimately inhibiting the differentiation process. nih.govmdpi.com

Table 2: Gene Expression Modulation in Osteoclasts by Human Osteostatin Amide

| Gene | Function | Effect of Osteostatin | Source |

|---|---|---|---|

| NFATc1 | Master transcription factor for osteoclastogenesis | Decreased mRNA levels and nuclear translocation | nih.govmdpi.comnih.gov |

| Cathepsin K | Key bone matrix degrading protease | Decreased mRNA levels | nih.govmdpi.com |

| OSCAR | Co-stimulatory receptor for differentiation | Decreased mRNA levels | nih.govmdpi.com |

While Osteostatin amide potently inhibits the formation of new osteoclasts, its direct impact on the morphology and retraction of already mature osteoclasts appears limited. Studies assessing the function of mature osteoclasts through pit resorption assays have shown that osteostatin does not significantly modify their resorptive ability. nih.govmdpi.comresearchgate.net This indicates that the peptide's primary anti-resorptive effect is not achieved by altering the function or shape of existing osteoclasts but by limiting their numbers. mdpi.com However, one in vivo study using the related, longer peptide PTHrP-(107-139) noted a significant decrease in both osteoclast number and osteoclast perimeter on bone surfaces, suggesting a potential indirect influence on morphology in a complex biological environment. nih.gov

Effects on Osteoblast Differentiation and Function

In contrast to its inhibitory role in osteoclasts, Osteostatin amide has been shown to promote the activity of osteoblasts, the cells responsible for bone formation.

Human Osteostatin amide has demonstrated positive effects on bone formation by stimulating osteogenic differentiation. nih.govnih.gov It has been shown to promote bone repair in animal models and is considered to have osteogenic activity. isciii.esresearchgate.net In one study, osteostatin was found to significantly increase cell growth in MC3T3-E1 pre-osteoblastic cells. researchgate.net

Furthermore, research on human mesenchymal stem cells (hMSCs), which are precursors to osteoblasts, has shown that osteostatin can potentiate osteogenic differentiation. isciii.es When combined with zinc-containing mesoporous bioactive glass scaffolds, osteostatin was found to induce the expression of key osteoblast differentiation genes, namely runt-related transcription factor 2 (RUNX2) and alkaline phosphatase (ALP), even without a specific osteogenic-promoting medium. isciii.es Another study demonstrated that osteostatin could improve the proliferation and osteogenic differentiation of mesenchymal stem cells under hypoxic conditions. researchgate.net This suggests a role for osteostatin in stimulating the commitment and maturation of precursor cells into functioning osteoblasts, thereby contributing to bone formation. isciii.es

Enhancement of Osteoblast Growth and Proliferation by Human Osteostatin Amide

Human Osteostatin amide has been shown to stimulate the growth and proliferation of osteoblasts, the cells responsible for new bone formation. nih.govnih.gov Studies have demonstrated that C-terminal fragments of PTHrP, including Osteostatin, can promote the proliferation of osteoblastic cells. nih.gov For instance, in vitro experiments using osteoblastic MC3T3-E1 cells revealed that Osteostatin, particularly when combined with other factors like Fibroblast growth factor-2 (FGF-2) on a silicon-doped hydroxyapatite (Si-HA) scaffold, can significantly increase cell growth by approximately 50%. nih.gov This proliferative effect is a critical early step in the process of bone formation.

Furthermore, research on human mesenchymal stem cells (hMSCs), which are precursors to osteoblasts, has shown that Osteostatin, in conjunction with zinc ions, can enhance cell colonization of scaffolds, a prerequisite for subsequent growth and differentiation. nih.govresearchgate.net This suggests that Osteostatin can create a favorable environment for the expansion of the osteoblast population, thereby setting the stage for increased bone synthesis.

Upregulation of Osteogenic Marker Gene Expression (e.g., Runx2, Alkaline Phosphatase, Osteocalcin) by Human Osteostatin Amide

Beyond promoting cell proliferation, Human Osteostatin amide actively influences the differentiation of osteoprogenitor cells into mature, functional osteoblasts. This is evidenced by its ability to upregulate the expression of key osteogenic marker genes.

One of the earliest and most critical transcription factors in the osteogenic lineage is Runx2 . nih.gov Studies have shown that Osteostatin, particularly when combined with zinc ions in a scaffold, can increase the gene expression of Runx2 in human mesenchymal stem cells (hMSCs). nih.govresearchgate.net This upregulation directs the commitment of these stem cells towards becoming osteoblasts. nih.gov

Alkaline Phosphatase (ALP) is another crucial early marker of osteogenic differentiation, playing a role in the mineralization of the bone matrix. nih.govnih.gov Research has demonstrated that Osteostatin, in combination with FGF-2 on a Si-HA biomaterial, enhances ALP activity in both MC3T3-E1 cells and primary human osteoblastic cells. nih.gov Similarly, when combined with zinc-enriched mesoporous bioactive glasses, Osteostatin induces the expression of the ALP gene in hMSCs. nih.gov

Osteocalcin (OCN) is a later marker of osteoblast differentiation and is a major non-collagenous protein in the bone matrix, indicative of mature osteoblast function and bone mineralization. nih.govoup.com Studies have shown that Osteostatin can enhance the gene expression of osteocalcin in osteoblastic cells. nih.govoup.com This effect was observed to be significant when Osteostatin was added to FGF-2-coated Si-HA scaffolds. nih.gov

Table 1: Effect of Human Osteostatin Amide on Osteogenic Marker Gene Expression

| Marker Gene | Cell Type | Experimental Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Runx2 | Human Mesenchymal Stem Cells (hMSCs) | With zinc-enriched mesoporous bioactive glass scaffolds | Increased gene expression | nih.govresearchgate.net |

| Alkaline Phosphatase (ALP) | MC3T3-E1 cells, Primary human osteoblastic cells | With FGF-2 immobilized on Si-doped hydroxyapatite | Enhanced activity and gene expression | nih.gov |

| Alkaline Phosphatase (ALP) | Human Mesenchymal Stem Cells (hMSCs) | With zinc-enriched mesoporous bioactive glass scaffolds | Increased gene expression | nih.gov |

| Osteocalcin (OCN) | MC3T3-E1 cells | With FGF-2 immobilized on Si-doped hydroxyapatite | Enhanced gene expression | nih.gov |

| Osteocalcin (OCN) | Osteoblastic MC3T3-E1 cells | Overexpression of PTHrP | Increased gene expression, inhibited by deletion of the Osteostatin region | oup.com |

Role of Human Osteostatin Amide in Bone Regeneration and Repair Mechanisms

The anabolic effects of Human Osteostatin amide on osteoblasts translate into a significant role in the broader processes of bone regeneration and repair.

Stimulation of Bone Repair in Preclinical Animal Models by Human Osteostatin Amide

Human Osteostatin amide has demonstrated a notable capacity to promote bone repair in various preclinical animal models. medchemexpress.comoup.com As a C-terminal peptide of PTHrP, Osteostatin has been shown to possess osteogenic activity in different in vivo scenarios. nih.gov Intermittent administration of PTHrP(107-139), which contains the Osteostatin sequence, has been shown to exert osteogenic features in mouse models of osteoporosis. oup.com

Influence on Mineral Apposition Rate and Bone Formation in vivo

In vivo studies have provided evidence for the positive influence of Human Osteostatin amide on dynamic histomorphometric parameters of bone formation. Specifically, research in ovariectomized mice, a model for postmenopausal osteoporosis, has shown that administration of PTHrP peptides can increase the mineral apposition rate (MAR) and bone formation rate (BFR). researchgate.net While these studies often investigate the broader PTHrP molecule or larger fragments, the osteogenic effects are, at least in part, attributed to the C-terminal region containing Osteostatin. The increase in MAR directly reflects a higher rate of mineral deposition by individual osteoblasts at sites of bone formation.

Promotion of the Vascular Endothelial Growth Factor (VEGF) System by Human Osteostatin Amide in Osteogenic Contexts

A crucial aspect of bone regeneration is the development of a vascular network to supply nutrients and oxygen to the newly forming tissue, a process known as angiogenesis. sdu.dknih.gov Human Osteostatin amide has been shown to promote the Vascular Endothelial Growth Factor (VEGF) system, a key regulator of angiogenesis, within osteogenic contexts. nih.govnih.gov

Studies have demonstrated that Osteostatin, in synergy with FGF-2 immobilized on a Si-HA scaffold, significantly enhances the gene expression of VEGF and its receptors, VEGFR-1 and VEGFR-2, in osteoblastic MC3T3-E1 cells. nih.gov This leads to an increased secretion of VEGF protein by these cells. nih.gov The secreted VEGF was shown to be biologically active, as it induced the proliferation of endothelial cells. nih.gov This synergistic action on the VEGF system was found to be linked to the enhancement of alkaline phosphatase activity and matrix mineralization, indicating a coupling of angiogenesis and osteogenesis. nih.gov This suggests that Osteostatin not only directly stimulates bone-forming cells but also promotes the necessary vascularization for effective bone repair and regeneration. frontiersin.org

Table 2: Research Findings on the Role of Human Osteostatin Amide in Bone Regeneration

| Area of Investigation | Key Finding | Model System | Reference |

|---|---|---|---|

| Enhancement of Osteoblast Proliferation | Increased cell growth by ~50% in combination with FGF-2. | Osteoblastic MC3T3-E1 cells | nih.gov |

| Upregulation of Osteogenic Markers | Increased expression of Runx2, ALP, and Osteocalcin. | hMSCs, MC3T3-E1 cells, primary human osteoblasts | nih.govnih.govoup.com |

| Stimulation of Bone Repair | Promotes bone repair in models of bone defects. | Animal models | medchemexpress.com |

| Influence on Mineral Apposition Rate | Increased MAR and BFR. | Ovariectomized mice | researchgate.net |

| Promotion of VEGF System | Enhanced gene expression of VEGF and its receptors. | Osteoblastic MC3T3-E1 cells | nih.gov |

Anti-inflammatory and Immunomodulatory Properties of Human Osteostatin Amide

While the primary focus of research on Human Osteostatin amide has been on its osteogenic properties, there is emerging evidence suggesting it may also possess anti-inflammatory and immunomodulatory functions. Inflammation is a natural part of the initial stages of bone healing, but chronic or excessive inflammation can be detrimental to the repair process.

PTHrP, the parent molecule of Osteostatin, has been implicated in modulating inflammatory responses. For instance, Osteostatin has been shown to prevent bone erosion in models of inflammatory arthritis. medchemexpress.com This suggests a potential role in counteracting the destructive inflammatory processes that can occur in bone and joint diseases. The precise mechanisms by which Osteostatin exerts these anti-inflammatory effects are still under investigation. However, the ability to both stimulate bone formation and potentially dampen excessive inflammation makes it a compound of significant interest for conditions where both processes are dysregulated.

Attenuation of Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α, IL-17) by Human Osteostatin Amide

Osteostatin has been shown to effectively reduce the production of several key pro-inflammatory cytokines that are central to the pathogenesis of inflammatory conditions like arthritis. nih.gov In experimental models of collagen-induced arthritis, which shares features with rheumatoid arthritis, osteostatin treatment led to a decrease in the local production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor necrosis factor-alpha (TNF-α). nih.govmedchemexpress.com These cytokines are known to be elevated in patients with arthritis and contribute to joint inflammation and degradation. nih.gov

The anti-inflammatory effects of osteostatin are also observed in cellular models. In lipopolysaccharide (LPS) and ATP-stimulated peritoneal macrophages, osteostatin significantly decreased the release of IL-1β, IL-6, and TNF-α. nih.gov This reduction is linked to osteostatin's ability to inhibit the activation of the NF-κB pathway, a critical transcription factor for pro-inflammatory gene expression. nih.gov By downregulating these potent inflammatory mediators, osteostatin demonstrates a capacity to modulate the immune response at a cellular level. nih.govmedchemexpress.com

Table 1: Effect of Human Osteostatin Amide on Pro-inflammatory Cytokine Production

| Cytokine | Effect Observed | Experimental Model | Reference |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Reduced production/levels | Collagen-induced arthritis in mice; LPS + ATP-stimulated macrophages | nih.gov, medchemexpress.com |

| Interleukin-6 (IL-6) | Reduced production/levels | Collagen-induced arthritis in mice; LPS + ATP-stimulated macrophages | nih.gov, medchemexpress.com |

| Tumor Necrosis Factor-α (TNF-α) | Reduced production/levels | Collagen-induced arthritis in mice; LPS + ATP-stimulated macrophages | nih.gov, medchemexpress.com |

| Interleukin-17 (IL-17) | Reduced production/levels | Collagen-induced arthritis in mice | nih.gov, medchemexpress.com |

Enhancement of Anti-inflammatory Cytokine Release (e.g., IL-10) by Human Osteostatin Amide

In addition to suppressing pro-inflammatory cytokines, osteostatin actively promotes an anti-inflammatory environment by boosting the release of Interleukin-10 (IL-10). nih.govmedchemexpress.com IL-10 is a well-established anti-inflammatory cytokine that plays a crucial role in immune regulation and the resolution of inflammation. nih.govfrontiersin.org In studies using a collagen-induced arthritis mouse model, administration of osteostatin was found to enhance the levels of IL-10 in the paws of the affected animals. nih.govmedchemexpress.com This dual action—suppressing inflammatory signals while simultaneously upregulating anti-inflammatory ones—highlights the comprehensive immunomodulatory potential of osteostatin. nih.gov

Table 2: Effect of Human Osteostatin Amide on Anti-inflammatory Cytokine Release

| Cytokine | Effect Observed | Experimental Model | Reference |

|---|---|---|---|

| Interleukin-10 (IL-10) | Enhanced release/levels | Collagen-induced arthritis in mice | nih.gov, medchemexpress.com |

Reduction of Oxidative Stress in Cellular Models by Human Osteostatin Amide

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous inflammatory diseases. reumatologiaclinica.org Osteostatin has exhibited significant antioxidant properties in cellular models. nih.gov In studies using LPS + ATP-stimulated macrophages, osteostatin treatment led to a reduction in the production of both mitochondrial and extracellular ROS. nih.gov Furthermore, it was shown to enhance the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the cell nucleus. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, and its activation is a key mechanism for cellular defense against oxidative stress. nih.gov

Potential Role in Keratinocyte Proliferation Research

Osteostatin, as a fragment of parathyroid hormone-related protein (PTHrP), has been identified as a modulator of keratinocyte proliferation. biosyn.com PTHrP itself is recognized as an important regulator in various cellular processes, and its fragments can possess distinct biological activities. biosyn.com Specifically, osteostatin is noted for its involvement in a range of activities that include not only the modulation of bone formation but also the proliferation of keratinocytes. biosyn.com This suggests a potential role for osteostatin in skin homeostasis and repair processes, making it a subject of interest for dermatological research.

Q & A

Q. What is the role of Osteostatin amide (human) in bone metabolism regulation, and what experimental models are most effective for studying its activity?

Osteostatin amide (human) is a peptide fragment derived from parathyroid hormone-related protein (PTHrP) and is implicated in osteoclast inhibition and bone resorption modulation . To study its activity, researchers commonly use:

- In vitro assays : Osteoclast cultures treated with RANKL to measure osteoclastogenesis inhibition via TRAP staining or resorption pit assays .

- Animal models : Ovariectomized rodents to simulate postmenopausal osteoporosis, with micro-CT scans and histomorphometry to quantify trabecular bone volume .

- Dose-response studies : Systematic variation of peptide concentration to establish efficacy thresholds (e.g., 10–100 nM in cell cultures) .

Q. Which biochemical assays are validated for quantifying Osteostatin amide (human) in biological samples?

- ELISA : Commercial kits (e.g., Cloud-Clone Corp.) with cross-reactivity <5% against PTHrP fragments .

- Mass spectrometry (LC-MS/MS) : Requires tryptic digestion and peptide-specific ion transitions (e.g., m/z 543.2 → 634.3) for quantification in serum .

- Bioactivity validation : Co-culture systems with osteoblasts/osteoclasts to confirm functional activity post-extraction .

Advanced Research Questions

Q. How can researchers address discrepancies in Osteostatin amide’s reported efficacy across preclinical studies?

Contradictions in efficacy often arise from:

- Variability in peptide stability : Degradation in serum (half-life <30 mins) may reduce observed activity. Solutions include using protease inhibitors (e.g., aprotinin) or PEGylation to enhance stability .

- Model-specific responses : Murine models may not fully replicate human bone remodeling. Validate findings using human-derived osteoclasts or 3D bone-on-a-chip systems .

- Dosage inconsistencies : Standardize dosing intervals (e.g., subcutaneous administration every 48 hrs) and use pharmacokinetic modeling to optimize bioavailability .

Q. What experimental designs are optimal for investigating Osteostatin amide’s synergistic effects with other osteoanabolic agents (e.g., teriparatide)?

- Factorial design : Test Osteostatin amide alone and in combination with teriparatide at multiple doses (e.g., 2x2 matrix) to identify additive vs. antagonistic effects .

- Endpoint selection : Combine dual-energy X-ray absorptiometry (DXA) for bone density with serum markers (CTX-1, PINP) to assess resorption and formation .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare groups and power analysis (α=0.05, β=0.2) to determine sample size .

Q. How should researchers validate the specificity of Osteostatin amide’s receptor interactions?

- Competitive binding assays : Use radiolabeled PTHrP (¹²⁵I-PTHrP) and increasing concentrations of Osteostatin amide to calculate IC₅₀ values in osteoblast membranes .

- CRISPR/Cas9 knockouts : Delete putative receptors (e.g., PTH1R) in cell lines to confirm loss of response .

- Molecular docking simulations : Predict binding affinities using PDB structures (e.g., 1BL1) and compare with mutagenesis data .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing Osteostatin amide (human)?

- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry, HPLC purification (>95% purity), and MALDI-TOF for mass verification .

- Circular dichroism (CD) : Confirm secondary structure (e.g., α-helix content) under physiological buffers .

- Batch documentation : Record synthesis conditions (temperature, resin type) and storage (-80°C in lyophilized form) to minimize variability .

Q. How can researchers mitigate bias when analyzing Osteostatin amide’s therapeutic potential in translational studies?

- Blinded experiments : Assign treatment groups randomly and ensure data analysts are unaware of group allocations .

- Pre-registration : Submit study protocols to repositories like ClinicalTrials.gov or Open Science Framework before data collection .

- Negative controls : Include scrambled peptide sequences to isolate sequence-specific effects .

Data Interpretation and Reporting

Q. What statistical methods are recommended for interpreting heterogeneous results in Osteostatin amide studies?

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for between-study variance .

- Sensitivity analysis : Exclude outliers (e.g., studies with high risk of bias) and re-calculate effect sizes .

- Reporting standards : Adhere to ARRIVE guidelines for preclinical studies and PRISMA for systematic reviews .

Q. How should researchers integrate conflicting findings about Osteostatin amide’s off-target effects into their hypotheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.